molecular formula C14H19ClN2O B1310486 Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- CAS No. 613660-46-1

Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-

Cat. No. B1310486
M. Wt: 266.76 g/mol
InChI Key: CZIWCCNDVFMLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Paper describes an improved synthesis method for a series of 3-alkyl-3-(4-pyridyl)-piperidine-2,6-diones, which are competitive inhibitors of human placental aromatase. The synthesis involves alkylation, resulting in compounds with varying 1-alkyl and 3-alkyl substituents. This method could potentially be adapted for the synthesis of "Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-" by altering the substituents accordingly.

Molecular Structure Analysis

In paper , the molecular structure of a piperidine derivative is reported. The compound crystallizes in the monoclinic space group and forms H-bonded dimers in the crystal lattice, stabilized by C-H…π and C-H…O interactions. These findings suggest that similar piperidine compounds, including "Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-", may also exhibit such interactions and crystalline properties.

Chemical Reactions Analysis

The Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene is discussed in paper . This reaction involves dehydrogenation and carbonylation at a C-H bond α to the nitrogen atom substituted by a pyridine. The presence of an additional nitrogen functionality and the electronic nature of substituents significantly affect the reactivity. This information could be relevant when considering the chemical reactions of "Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-", as the presence of a pyridinyl group and a chloro substituent may influence its reactivity in similar carbonylation reactions.

Physical and Chemical Properties Analysis

The inhibitory activity of the synthesized piperidine derivatives towards aromatase is maximal for the octyl derivatives, as mentioned in paper . The Ki values indicate the potency of these inhibitors. These properties, including solubility, melting point, and stability, could be inferred for "Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-" by considering the structural similarities and differences with the compounds studied in the papers.

Scientific Research Applications

  • Cancer Treatment : A compound similar to Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-, was found to inhibit Aurora A, an enzyme involved in cell division. This suggests potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

  • Natural Occurrence : Piperidine is found naturally in plants like pepper and tobacco. It's a base component in various alkaloids, which are compounds with potential pharmacological properties (J. D. Hunt & A. Mckillop, 1964).

  • Chemical Synthesis : Piperidine derivatives have been synthesized for various purposes. For instance, a study discussed the preparation of the methyl ester of a new hydroxy acid of the piperidine series, which can be converted into substituted pyridines (N. S. Prostakov et al., 1970).

  • Anticancer Agents : Certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. They showed promising results in this regard (A. Rehman et al., 2018).

  • Molecular Structure Analysis : The molecular and crystal structures of derivatives of piperidine have been analyzed to understand their conformational flexibility and hydrogen bond formation, which are critical for their biological activity (L. Kuleshova & V. Khrustalev, 2000).

  • Chemical Activation and Formation : Piperidine is considered a Maillard reaction product, important in food chemistry. It can form from free lysine and undergo various chemical reactions (P. Nikolov & V. Yaylayan, 2010).

Future Directions

The presence of heterocycles in all kinds of organic compounds of interest in electronics, biology, optics, pharmacology, material sciences, and so on is very well known . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will continue to be a significant area of research in the future.

properties

IUPAC Name

(2-chloro-6-methylpyridin-3-yl)-(2-ethylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-3-11-6-4-5-9-17(11)14(18)12-8-7-10(2)16-13(12)15/h7-8,11H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIWCCNDVFMLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(N=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439695
Record name Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-

CAS RN

613660-46-1
Record name Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.